BENZO(a)PYRENE, 3-METHOXY-

Description

BenchChem offers high-quality BENZO(a)PYRENE, 3-METHOXY- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BENZO(a)PYRENE, 3-METHOXY- including the price, delivery time, and more detailed information at info@benchchem.com.

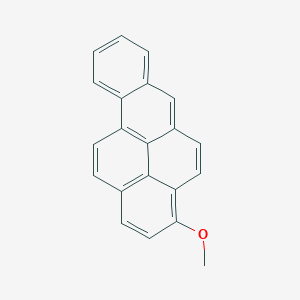

Structure

3D Structure

Properties

IUPAC Name |

3-methoxybenzo[a]pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O/c1-22-19-11-8-13-6-9-17-16-5-3-2-4-14(16)12-15-7-10-18(19)20(13)21(15)17/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMDKKLTTOBGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC3=CC4=CC=CC=C4C5=C3C2=C(C=C5)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212382 | |

| Record name | Benzo(a)pyrene, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63059-68-7 | |

| Record name | Benzo(a)pyrene, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063059687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxybenzo(a)pyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybenzo(a)pyrene, a methoxy-substituted derivative of the potent carcinogen benzo(a)pyrene, represents a molecule of significant interest in the fields of toxicology, pharmacology, and environmental science. While extensive data exists for its parent compound, specific experimental physicochemical and metabolic data for 3-methoxybenzo(a)pyrene remains scarce in publicly accessible literature. This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3-methoxybenzo(a)pyrene, grounded in the established characteristics of benzo(a)pyrene and the known electronic and steric effects of the methoxy functional group. Furthermore, this guide outlines detailed, field-proven experimental protocols for the determination of these properties and proposes a putative metabolic pathway based on the well-documented biotransformation of benzo(a)pyrene. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling a robust and scientifically sound approach to its investigation.

Introduction: The Significance of 3-Methoxybenzo(a)pyrene

Benzo(a)pyrene (BaP) is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) and a notorious pro-carcinogen, formed from the incomplete combustion of organic materials.[1] Its carcinogenicity is a consequence of metabolic activation to highly reactive intermediates that can form covalent adducts with DNA, leading to mutations and the initiation of cancer.[2] The introduction of a methoxy (-OCH₃) group at the 3-position of the benzo(a)pyrene scaffold is anticipated to modulate its physicochemical properties, and consequently, its biological activity.

The methoxy group, being an electron-donating group, can influence the electron density of the aromatic system, potentially altering its susceptibility to metabolic enzymes and its interactions with biological macromolecules. Understanding these alterations is crucial for predicting the toxicological profile of 3-methoxybenzo(a)pyrene and for the development of potential therapeutic agents that might modulate its effects.

This guide will systematically explore the anticipated physicochemical characteristics of 3-methoxybenzo(a)pyrene, provide detailed methodologies for their empirical determination, and present a logical framework for investigating its metabolic fate.

Predicted Physicochemical Properties of 3-Methoxybenzo(a)pyrene

In the absence of direct experimental data for 3-methoxybenzo(a)pyrene, we can predict its properties by considering the known values for benzo(a)pyrene and the influence of the methoxy substituent.

| Property | Predicted Value for 3-Methoxybenzo(a)pyrene | Rationale for Prediction |

| Molecular Formula | C₂₁H₁₄O | Addition of a -OCH₃ group to the benzo(a)pyrene (C₂₀H₁₂) core. |

| Molecular Weight | 282.34 g/mol | Calculated based on the molecular formula. |

| Melting Point | Likely slightly lower or similar to Benzo(a)pyrene (179 °C) | The methoxy group may disrupt crystal packing slightly, leading to a lower melting point. However, the increase in molecular weight could counteract this effect. |

| Boiling Point | Higher than Benzo(a)pyrene (495 °C) | The increased molecular weight and polarity due to the methoxy group will lead to stronger intermolecular forces and a higher boiling point. |

| Aqueous Solubility | Very low, likely slightly higher than Benzo(a)pyrene (0.002-0.0038 mg/L) | The methoxy group introduces a polar ether linkage, which can slightly increase water solubility compared to the highly nonpolar parent compound. However, the overall hydrophobic character will still dominate. |

| LogP (Octanol-Water Partition Coefficient) | High, likely slightly lower than Benzo(a)pyrene (~6.5) | The increased polarity from the methoxy group will slightly decrease the preference for the nonpolar octanol phase compared to benzo(a)pyrene. |

| pKa | Not applicable (neutral compound) | The molecule does not have readily ionizable protons. |

| UV-Vis Absorption | Similar to Benzo(a)pyrene, with potential bathochromic shifts | The core aromatic system will dominate the UV-Vis spectrum. The electron-donating methoxy group may cause a slight red-shift (bathochromic shift) of the absorption maxima. For benzo(a)pyrene, characteristic absorption bands are observed in the UV region. |

| Fluorescence Emission | Expected to be fluorescent, with potential shifts in emission maxima | Similar to its parent compound, 3-methoxybenzo(a)pyrene is expected to be fluorescent. The emission spectrum of benzo(a)pyrene in extra virgin olive oil shows maximum signals at 405 nm, 426 nm, and 455 nm.[3] The methoxy group may influence the quantum yield and the position of the emission peaks. |

Synthesis of 3-Methoxybenzo(a)pyrene

A documented synthesis of 3-methoxybenzo(a)pyrene involves the demethylation of a precursor to yield 3-hydroxybenzo(a)pyrene, implying the existence of a synthetic route to the methoxy derivative.[4] A plausible synthetic approach could involve the introduction of a hydroxyl group onto the benzo(a)pyrene core, followed by methylation.

A potential, though not explicitly detailed in the cited literature for this specific compound, synthetic pathway is outlined below. This should be considered a hypothetical workflow requiring experimental validation.

Caption: Hypothetical synthesis workflow for 3-methoxybenzo(a)pyrene.

Experimental Protocols for Physicochemical Property Determination

The following protocols are adapted from standard methodologies for the analysis of polycyclic aromatic hydrocarbons and other hydrophobic compounds.

Determination of Melting Point

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of crystalline 3-methoxybenzo(a)pyrene is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

Self-Validation: The sharpness of the melting point range provides an indication of purity. A narrow range (e.g., < 2 °C) is indicative of a pure compound. The instrument should be calibrated with certified standards (e.g., caffeine, vanillin).

Determination of Aqueous Solubility

Principle: The shake-flask method is a standard technique for determining the solubility of poorly soluble compounds.[5][6]

Methodology:

-

System Preparation: An excess amount of 3-methoxybenzo(a)pyrene is added to a known volume of purified water in a sealed glass flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed to allow for the separation of the undissolved solid. The aqueous phase is then carefully filtered through a 0.22 µm filter to remove any particulate matter.

-

Quantification: The concentration of 3-methoxybenzo(a)pyrene in the filtered aqueous solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Gas Chromatography-Mass Spectrometry (GC-MS).

Self-Validation: The analysis should be performed in triplicate. The concentration of the saturated solution should remain constant with further equilibration time.

Caption: Workflow for determining aqueous solubility.

Spectroscopic Analysis

4.3.1 UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.

Methodology:

-

Sample Preparation: A dilute solution of 3-methoxybenzo(a)pyrene is prepared in a suitable UV-transparent solvent (e.g., cyclohexane, acetonitrile).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement: The absorbance of the solution is measured over a specific wavelength range (e.g., 200-500 nm). A solvent blank is used as a reference.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified.

Self-Validation: The solvent should not absorb in the region of interest. The concentration of the analyte should be within the linear range of the instrument's response.

4.3.2 Fluorescence Spectroscopy

Principle: Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. It is a highly sensitive technique for fluorescent compounds like PAHs.

Methodology:

-

Sample Preparation: A very dilute solution of 3-methoxybenzo(a)pyrene is prepared in a suitable solvent.

-

Instrumentation: A spectrofluorometer is used.

-

Measurement: An excitation wavelength (typically one of the λmax values from the UV-Vis spectrum) is selected, and the emission spectrum is recorded over a range of longer wavelengths.

-

Data Analysis: The wavelengths of maximum emission are identified. The fluorescence quantum yield can also be determined relative to a known standard.

Self-Validation: The solvent should be non-fluorescent. The solution should be sufficiently dilute to avoid inner-filter effects.

Putative Metabolic Pathway of 3-Methoxybenzo(a)pyrene

The metabolism of benzo(a)pyrene is well-characterized and primarily involves cytochrome P450 (CYP) enzymes, epoxide hydrolase, and aldo-keto reductases.[2] The presence of a methoxy group on the benzo(a)pyrene core is expected to influence this metabolism.

Proposed Metabolic Steps:

-

O-Demethylation: The methoxy group is a likely target for O-demethylation by CYP enzymes, leading to the formation of 3-hydroxybenzo(a)pyrene. This is a common metabolic pathway for methoxylated aromatic compounds.

-

Ring Oxidation: The benzo(a)pyrene ring system will likely undergo oxidation at various positions, catalyzed by CYP enzymes (e.g., CYP1A1, CYP1B1), to form epoxides. These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols.

-

Further Oxidation: The dihydrodiols can be further oxidized by CYPs to form highly reactive diol epoxides, which are the ultimate carcinogenic metabolites of benzo(a)pyrene.

-

Conjugation: The hydroxylated metabolites can undergo phase II conjugation reactions (e.g., glucuronidation, sulfation) to form more water-soluble and readily excretable products.

Caption: Proposed metabolic pathway for 3-methoxybenzo(a)pyrene.

Conclusion

While direct experimental data on the physicochemical properties of 3-methoxybenzo(a)pyrene is limited, this guide provides a robust framework for its scientific investigation. By leveraging the extensive knowledge of its parent compound, benzo(a)pyrene, and established principles of physical organic chemistry, we can formulate well-grounded hypotheses regarding its behavior. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these predictions. A thorough understanding of the physicochemical properties and metabolic fate of 3-methoxybenzo(a)pyrene is a critical first step in elucidating its toxicological profile and potential role in human health and disease.

References

- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.

-

National Center for Biotechnology Information. (n.d.). Synthesis of Phenol and Quinone Metabolites of Benzo[a]pyrene, a Carcinogenic Component of Tobacco Smoke Implicated in Lung Cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methoxybenzamide. PubChem. Retrieved from [Link]

-

MDPI. (2023). Rapid Detection of Benzo[a]pyrene in Extra Virgin Olive Oil Using Fluorescence Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) UV/vis absorption spectra of pyrene in water and aqueous micellar... [Image]. Retrieved from [Link]

-

MDPI. (2023). Excited State Kinetics of Benzo[a]pyrene Is Affected by Oxygen and DNA. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxybenzo(a)pyrene. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzo[a]pyrene. PubChem. Retrieved from [Link]

-

PubMed. (n.d.). 3-Hydroxybenzo[a]pyrene in the urine of workers with occupational exposure to polycyclic aromatic hydrocarbons in different industries. Retrieved from [Link]

-

PubMed. (n.d.). Effect of 3'-methoxy-4'-nitroflavone on benzo[a]pyrene toxicity. Aryl hydrocarbon receptor-dependent and -independent mechanisms. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). 3-Hydroxybenzo(a)pyrene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Polycyclic aromatic hydrocarbons: Physicochemical properties, environmental appearance and impact on living organisms. Retrieved from [Link]

-

ZORA (Zurich Open Repository and Archive). (2023). Determination of 3-hydroxy- benzo[a]pyrene in urine by LC-MS/MS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Multiphoton spectral analysis of benzo[a]pyrene uptake and metabolism in breast epithelial cell lines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Retrieved from [Link]

-

ResearchGate. (2025). A Sensitive LC–MS/MS Method for the Quantification of 3-Hydroxybenzo[a]pyrene in Urine-Exposure Assessment in Smokers and Users of Potentially Reduced-Risk Products. Retrieved from [Link]

-

MDPI. (n.d.). Competitive Metabolism of Polycyclic Aromatic Hydrocarbons (PAHs): An Assessment Using In Vitro Metabolism and Physiologically Based Pharmacokinetic (PBPK) Modeling. Retrieved from [Link]

-

ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

Agilent. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Retrieved from [Link]

-

MDPI. (n.d.). A Sensitive LC–MS/MS Method for the Quantification of 3-Hydroxybenzo[a]pyrene in Urine-Exposure Assessment in Smokers and Users of Potentially Reduced-Risk Products. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

-

MATEC Web of Conferences. (n.d.). Physical, chemical and toxicological properties of polycyclic aromatic hydrocarbons (PAHs) in human exposure assessments to. Retrieved from [Link]

-

JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101328129A - Preparation of 3-methoxy propanamine.

-

PubMed Central. (2023). Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Leaf and Bark Samples of Sambucus nigra Using High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

-

MDPI. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment: Occupational Exposure, Health Risks and Fertility Implications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer. Retrieved from [Link]

- Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.

-

YouTube. (2019, January 16). Polycyclic Aromatic Hydrocarbons (PAHs): Sources of Ambient Quinones. California Air Resources Board. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzo(a)pyrene-6-methanol. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Three Pathways of metabolic activation of PAH and interception by phase... [Image]. Retrieved from [Link]

-

PubMed. (2017). Gas Chromatography-Mass Spectrometry Method to Quantify Benzo[a]Pyrene in Tobacco Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Nitrobenzo(a)pyrene. PubChem. Retrieved from [Link]

-

ACS Omega. (2023). Measurement of Polycyclic Aromatic Hydrocarbons (PAHs) on Indoor Materials: Method Development. Retrieved from [Link]

-

PubMed. (n.d.). Metabolism and elimination kinetics of mono-hydroxylated PAHs metabolites following single exposure to different combinations of PAH4 in rats. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Phenol and Quinone Metabolites of Benzo[a]pyrene, a Carcinogenic Component of Tobacco Smoke Implicated in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [jove.com]

An In-depth Technical Guide to 3-Methoxybenzo(a)pyrene: Synthesis, Characterization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 3-methoxybenzo(a)pyrene, a derivative of the potent carcinogen benzo(a)pyrene. While a dedicated CAS (Chemical Abstracts Service) number for 3-methoxybenzo(a)pyrene is not readily found in public databases, this guide offers critical information on its synthesis, physicochemical properties, and analytical characterization. The content herein is curated for professionals in research and development who require a deep understanding of this compound for toxicological studies, as a reference standard, or in the investigation of metabolic pathways of polycyclic aromatic hydrocarbons (PAHs). This document emphasizes the scientific rationale behind the described methodologies, ensuring a blend of theoretical knowledge and practical application.

Introduction: The Significance of Benzo(a)pyrene and its Derivatives

Benzo(a)pyrene (BaP) is a well-established polycyclic aromatic hydrocarbon (PAH) and a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.[1] BaP is ubiquitous in the environment, originating from the incomplete combustion of organic materials such as coal, oil, gasoline, and tobacco.[2] Its mutagenic and carcinogenic properties are a significant concern for human health.[3]

The metabolism of BaP is a complex process involving multiple enzymatic pathways, primarily mediated by cytochrome P450 enzymes.[1] One of the key metabolites in this pathway is 3-hydroxybenzo(a)pyrene, which can be further conjugated and excreted or undergo further oxidation to form highly reactive diol epoxides that can bind to DNA, leading to mutations and potentially initiating cancer.[1]

3-Methoxybenzo(a)pyrene, the subject of this guide, is the methylated analog of 3-hydroxybenzo(a)pyrene. While not a direct metabolite of BaP, its synthesis and study are of significant interest for several reasons:

-

Reference Standard: It can serve as a crucial analytical standard for the chromatographic and spectrometric identification of potential methylation products of BaP metabolites in biological and environmental samples.

-

Toxicological Research: Investigating the biological activity of 3-methoxybenzo(a)pyrene can provide insights into how methylation of hydroxylated PAHs influences their toxicity, bioavailability, and metabolic fate.

-

Metabolic Pathway Elucidation: Its use in metabolic studies can help to understand the role of methylation in the detoxification or bioactivation pathways of PAHs.

| Compound | CAS Number |

| Benzo(a)pyrene | 50-32-8 |

| 3-Hydroxybenzo(a)pyrene | 13345-21-6 |

Physicochemical Properties of 3-Methoxybenzo(a)pyrene

Direct experimental data on the physicochemical properties of 3-methoxybenzo(a)pyrene are scarce in the literature. However, we can infer its probable characteristics based on its chemical structure and the known properties of its parent compounds and other methoxylated PAHs.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₂₁H₁₄O | Addition of a methyl group (CH₃) to 3-hydroxybenzo(a)pyrene (C₂₀H₁₂O). |

| Molecular Weight | ~282.34 g/mol | Calculated based on the molecular formula. |

| Appearance | Likely a solid at room temperature, possibly crystalline. | High molecular weight aromatic compounds are typically solids. |

| Solubility | Poorly soluble in water; soluble in organic solvents like dichloromethane, chloroform, and acetone. | The large, nonpolar aromatic core dominates the molecule's properties, making it lipophilic. |

| UV-Vis Absorbance | Expected to exhibit strong UV absorbance, characteristic of polycyclic aromatic systems. | The extensive π-electron system will have multiple absorption bands in the UV-Vis region. |

| Fluorescence | Expected to be fluorescent. | PAHs and their derivatives are known for their fluorescent properties. |

Synthesis of 3-Methoxybenzo(a)pyrene: A Detailed Experimental Protocol

The synthesis of 3-methoxybenzo(a)pyrene is most effectively achieved through the methylation of its precursor, 3-hydroxybenzo(a)pyrene. This process involves the reaction of the hydroxyl group with a suitable methylating agent in the presence of a base.

Rationale for Synthetic Approach

The hydroxyl group of 3-hydroxybenzo(a)pyrene is phenolic in nature, making it amenable to Williamson ether synthesis. This classic organic reaction involves the deprotonation of the hydroxyl group by a base to form a more nucleophilic phenoxide, which then attacks an electrophilic methyl source, such as methyl iodide or dimethyl sulfate. The choice of a non-nucleophilic base is crucial to prevent side reactions with the methylating agent.

Step-by-Step Synthesis Protocol

Materials:

-

3-Hydroxybenzo(a)pyrene

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methyl iodide (CH₃I)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzo(a)pyrene in anhydrous DMF.

-

Addition of Base: Add an excess of anhydrous potassium carbonate to the solution. The potassium carbonate acts as a base to deprotonate the hydroxyl group.

-

Addition of Methylating Agent: To the stirring suspension, add an excess of methyl iodide.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield 3-methoxybenzo(a)pyrene.

-

Caption: Synthetic workflow for 3-methoxybenzo(a)pyrene.

Analytical Characterization

The successful synthesis of 3-methoxybenzo(a)pyrene requires thorough characterization to confirm its identity and purity. The following analytical techniques are essential for this purpose.

| Technique | Expected Observations |

| ¹H NMR | A sharp singlet integrating to three protons in the aromatic methoxy region (δ 3.5-4.0 ppm). The aromatic region will show a complex pattern of multiplets corresponding to the protons on the benzo(a)pyrene core.[4][5] |

| ¹³C NMR | A resonance in the methoxy carbon region (δ 55-60 ppm). Multiple signals in the aromatic region (δ 110-150 ppm) corresponding to the 20 carbons of the benzo(a)pyrene skeleton.[6] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of 3-methoxybenzo(a)pyrene. Fragmentation patterns may involve the loss of a methyl radical (•CH₃) or a formyl radical (•CHO).[7] |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak under appropriate chromatographic conditions (e.g., reverse-phase C18 column with a methanol/water or acetonitrile/water mobile phase).[8][9][10] |

Biological and Toxicological Context

The introduction of a methoxy group in place of a hydroxyl group on the benzo(a)pyrene core is expected to significantly alter its biological properties.

-

Metabolism: The methoxy group is generally more stable to enzymatic oxidation than a hydroxyl group. This could potentially block a key site of metabolic activation or detoxification, leading to altered metabolic profiles and potentially different toxicological outcomes compared to the parent compound.

-

Lipophilicity: The methoxy group increases the lipophilicity of the molecule compared to the hydroxylated precursor. This could affect its absorption, distribution, and cellular uptake.

-

Receptor Binding: The change in functionality from a hydrogen-bond donating hydroxyl group to a non-donating methoxy group could alter its interaction with cellular receptors, such as the aryl hydrocarbon receptor (AhR), which plays a crucial role in mediating the toxicity of many PAHs.

Caption: Metabolic context of 3-methoxybenzo(a)pyrene.

Conclusion

3-Methoxybenzo(a)pyrene is a scientifically valuable derivative of the notorious carcinogen, benzo(a)pyrene. While not a natural metabolite, its synthesis and study are paramount for advancing our understanding of PAH toxicology and metabolism. This guide provides the essential technical details for its preparation and characterization, serving as a foundational resource for researchers in environmental science, toxicology, and drug development. The methodologies and contextual information presented herein are intended to empower scientists to further investigate the intricate roles of PAH derivatives in biological systems.

References

-

ACD/Labs. Methoxy groups just stick out. Available at: [Link]

- Al-Daghri, N. M., Alokail, M. S., & Al-Attas, O. S. (2012). Analysis of benzo[a]pyrene metabolites formed by rat hepatic microsomes using high pressure liquid chromatography: optimization of the method. Pakistan journal of pharmaceutical sciences, 25(3), 579–584.

- Wang, J., et al. (2022). Detection of Polycyclic Aromatic Hydrocarbons in High Organic Carbon Ultrafine Particle Extracts by Electrospray Ionization Ultrahigh-Resolution Mass Spectrometry. Analytical Chemistry, 94(40), 13837–13845.

- Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). U.S. Department of Health and Human Services, Public Health Service.

-

PubChem. 3-Methylbenzo(a)pyrene. National Center for Biotechnology Information. PubChem Compound Database; CID=28036. Available at: [Link]

- Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. U.S. Department of Health and Human Services, Public Health Service.

- Li, Z., et al. (2022). Evaluation of Mass Spectrometric Methods for Screening Polycyclic Aromatic Hydrocarbons in the Particulate Phase of Wildfire/Biomass Smoke. International Journal of Environmental Research and Public Health, 19(19), 12285.

- Sathishkumar, P., et al. (2009). Studies on the Analysis of Benzo(a)pyrene and Its Metabolites on Biological Samples by Using High Performance Liquid Chromatography/Fluorescence Detection and Gas Chromatography/Mass Spectrometry.

-

ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group... | Download Scientific Diagram. Available at: [Link]

- MDPI. (2023). Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. Molecules, 28(22), 7578.

- MDPI. (2023). Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment: Occupational Exposure, Health Risks and Fertility Implications. International Journal of Molecular Sciences, 24(13), 10986.

-

Doc Brown's Advanced Organic Chemistry. C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting. Available at: [Link]

- MDPI. (2021).

-

Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol? Available at: [Link]

- Development and validation of a HPLC method for the determination of benzo(a)pyrene in human breast milk. (2014).

-

PubChem. 3-Hydroxybenzo(a)pyrene. National Center for Biotechnology Information. PubChem Compound Database; CID=25890. Available at: [Link]

- Abdel-Shafy, H. I., & Mansour, M. S. M. (2016). A review on polycyclic aromatic hydrocarbons: Source, environmental impact, effect on human health and remediation. Egyptian Journal of Petroleum, 25(1), 107-123.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. U.S. Department of Health and Human Services, Public Health Service.

-

Exposome-Explorer. 3-Hydroxybenzo[a]pyrene (Compound). International Agency for Research on Cancer. Available at: [Link]

- PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.

- Taylor & Francis Online. (2015). New Methodology for Quantifying Polycyclic Aromatic Hydrocarbons (PAHs) Using High-Resolution Aerosol Mass Spectrometry. Aerosol Science and Technology, 49(12), 1193-1203.

- ResearchGate. (2018). New Rapid HPLC Method for Separation and Determination of Benzo[A]Pyrene Hydroxyderivatives.

Sources

- 1. wwz.cedre.fr [wwz.cedre.fr]

- 2. C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Analysis of benzo[a]pyrene metabolites formed by rat hepatic microsomes using high pressure liquid chromatography: optimization of the method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Development and validation of a HPLC method for the determination of benzo(a)pyrene in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Standard of 3-Methoxybenzo(a)pyrene

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of the 3-methoxybenzo(a)pyrene analytical standard. Given the limited direct literature on this specific methoxylated derivative, the protocols and recommendations herein are synthesized from established methodologies for the closely related and extensively studied 3-hydroxybenzo(a)pyrene, the parent compound benzo(a)pyrene, and general best practices for the analysis of polycyclic aromatic hydrocarbons (PAHs).

Introduction and Scientific Context

3-Methoxybenzo(a)pyrene is a derivative of benzo(a)pyrene, a potent mutagen and carcinogen.[1] The introduction of a methoxy group can alter the parent molecule's physicochemical properties, metabolic activation, and toxicological profile. As with other PAHs, the accurate quantification of 3-methoxybenzo(a)pyrene in various matrices is crucial for toxicological research, environmental monitoring, and metabolism studies. These studies often rely on high-purity analytical standards for instrument calibration and method validation.

This guide provides the foundational knowledge and detailed protocols to enable researchers to handle, prepare, and analyze 3-methoxybenzo(a)pyrene with high fidelity. The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind each step.

Physicochemical Properties and Certificate of Analysis

A thorough understanding of the analytical standard's properties is paramount for its correct use. The following table summarizes the key physicochemical properties of 3-methoxybenzo(a)pyrene.

| Property | Value | Source/Method |

| Chemical Name | 3-methoxybenzo[a]pyrene | IUPAC Nomenclature |

| Synonyms | 3-MeO-BaP | --- |

| Molecular Formula | C₂₁H₁₄O | - |

| Molecular Weight | 282.34 g/mol | Calculated |

| CAS Number | Not readily available | Inferred |

| Appearance | Pale yellow to off-white solid | Inferred from related PAHs[2] |

| Solubility | Soluble in organic solvents such as acetonitrile, methanol, dichloromethane, and toluene. Sparingly soluble in water. | Inferred from benzo(a)pyrene[2] |

| Purity (Typical) | ≥98% (HPLC) | Industry Standard |

| Storage Temperature | -20°C, protected from light | Best Practice for PAHs |

A typical Certificate of Analysis (CoA) for a 3-methoxybenzo(a)pyrene analytical standard would include the information above, along with details on the analytical methods used for characterization (e.g., ¹H-NMR, ¹³C-NMR, Mass Spectrometry, HPLC), a certified concentration (if sold as a solution), and an expiration date.

Handling, Storage, and Safety Precautions

3.1. Safety Precautions

As a derivative of a known carcinogen, 3-methoxybenzo(a)pyrene should be handled with extreme care in a laboratory setting equipped for handling hazardous chemicals. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory. All handling of the solid material and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of airborne particles or vapors.

3.2. Storage and Stability

Polycyclic aromatic hydrocarbons are susceptible to degradation upon exposure to light, particularly UV light.[3] Therefore, the 3-methoxybenzo(a)pyrene analytical standard should be stored in an amber vial or a container wrapped in aluminum foil to protect it from light. For long-term stability, storage at -20°C is recommended. Before use, the container should be allowed to equilibrate to room temperature to prevent condensation of moisture onto the standard.

Experimental Protocols

The following protocols provide step-by-step guidance for the preparation of solutions and analysis of 3-methoxybenzo(a)pyrene.

4.1. Preparation of Stock and Working Solutions

The accurate preparation of stock and working solutions is a critical step in any quantitative analysis.

Protocol 4.1.1: Preparation of a 1 mg/mL Stock Solution

-

Equilibration: Allow the vial containing the 3-methoxybenzo(a)pyrene standard to warm to room temperature.

-

Weighing: Accurately weigh a suitable amount (e.g., 10 mg) of the standard into a clean, amber volumetric flask.

-

Dissolution: Add a small amount of a suitable solvent (e.g., acetonitrile or toluene) to dissolve the solid completely. Gentle sonication can be used to aid dissolution.

-

Dilution: Once fully dissolved, bring the solution to the final volume with the same solvent.

-

Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

-

Storage: Store the stock solution at -20°C in a tightly sealed amber vial.

Protocol 4.1.2: Preparation of Working Solutions

Working solutions for calibration curves should be prepared by serial dilution of the stock solution in the mobile phase to be used for the analysis.

4.2. Analytical Methodologies

The choice of analytical methodology will depend on the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS) are common techniques for PAH analysis.

Protocol 4.2.1: Analysis by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol provides a general starting point for the analysis of 3-methoxybenzo(a)pyrene. Method optimization may be required for specific applications.

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good separation for non-polar compounds like PAHs. |

| Mobile Phase A | Water | - |

| Mobile Phase B | Acetonitrile | - |

| Gradient | 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 5 minutes. | A gradient elution is necessary to effectively separate PAHs. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity. |

| UV Detection | 254 nm | A common wavelength for the detection of aromatic compounds. A full UV scan can determine the optimal wavelength. |

Protocol 4.2.2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity, making it suitable for trace-level analysis.

| Parameter | Condition | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column for general PAH analysis. |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas. |

| Inlet Temperature | 280°C | Ensures complete vaporization of the analyte. |

| Injection Mode | Splitless (1 µL) | For trace analysis. |

| Oven Program | Start at 100°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min. | A temperature program is essential for separating compounds with different boiling points. |

| MS Transfer Line | 290°C | Prevents condensation of the analyte. |

| Ion Source Temp | 230°C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns. |

| Scan Range | 50-400 m/z | To capture the molecular ion and key fragments. |

| Expected m/z | Molecular Ion: 282.1 | - |

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the use of the 3-methoxybenzo(a)pyrene analytical standard.

Caption: Workflow for the use of 3-methoxybenzo(a)pyrene analytical standard.

Successful data interpretation relies on a well-defined calibration curve with a high coefficient of determination (R² > 0.99). The identity of the analyte in samples should be confirmed by comparing retention times with the analytical standard and, in the case of GC-MS, by matching the mass spectrum.

Troubleshooting

| Problem | Potential Cause | Solution |

| Poor Peak Shape (Tailing or Fronting) | Column degradation, incompatible solvent for injection, active sites in the GC liner. | Replace the column, ensure the injection solvent is compatible with the mobile phase, use a deactivated GC liner. |

| Low Signal/No Peak | Standard degradation, instrument issue (e.g., burnt-out lamp, leak), incorrect method parameters. | Prepare fresh standards, perform instrument maintenance, verify method parameters. |

| Variable Retention Times | Fluctuation in column temperature, inconsistent mobile phase composition, column aging. | Ensure stable column temperature, prepare fresh mobile phase, equilibrate the column properly, replace the column if necessary. |

| Contamination/Ghost Peaks | Contaminated solvent, carryover from previous injections, contaminated syringe. | Use high-purity solvents, run blank injections to clean the system, clean or replace the syringe. |

References

-

PubChem. 3-Hydroxybenzo(a)pyrene. National Center for Biotechnology Information. [Link]

-

PubChem. Benzo[a]pyrene. National Center for Biotechnology Information. [Link]

-

Zora. Determination of 3-hydroxy- benzo[a]pyrene in urine by LC-MS/MS. University of Zurich. [Link]

-

PubChem. 3-Nitrobenzo(a)pyrene. National Center for Biotechnology Information. [Link]

-

SFA ScholarWorks. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]

-

PubMed. Effect of 3'-methoxy-4'-nitroflavone on benzo[a]pyrene toxicity. Aryl hydrocarbon receptor-dependent and -independent mechanisms. [Link]

-

Wikipedia. Benzo(a)pyrene. [Link]

Sources

Application Note: A Validated HPLC-FLD Method for the Quantification of 3-Methoxybenzo(a)pyrene

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method coupled with Fluorescence Detection (FLD) for the sensitive and selective quantification of 3-methoxybenzo(a)pyrene. This compound is a derivative of benzo(a)pyrene, a well-known and highly carcinogenic polycyclic aromatic hydrocarbon (PAH). The accurate quantification of its metabolites and derivatives is crucial for toxicological studies, environmental monitoring, and drug development research. The method described herein utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, followed by highly selective fluorescence detection. A comprehensive sample preparation protocol using Solid-Phase Extraction (SPE) is also detailed, ensuring high recovery and removal of interfering matrix components. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are ubiquitous environmental pollutants, primarily formed from the incomplete combustion of organic materials.[1][2] Benzo(a)pyrene (BaP) is one of the most studied PAHs due to its potent carcinogenic, mutagenic, and teratogenic properties.[3][4] The metabolism of BaP in biological systems leads to the formation of various derivatives, including hydroxylated and methoxylated species. 3-Methoxybenzo(a)pyrene is one such derivative, and its quantification is of significant interest in understanding the metabolic pathways and toxicological profile of BaP.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of PAHs in complex mixtures.[5] The inherent fluorescence of many PAHs, owing to their extensive aromatic systems, makes fluorescence detection (FLD) an ideal choice for achieving high sensitivity and selectivity.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a validated HPLC-FLD method for the quantification of 3-methoxybenzo(a)pyrene.

Principle of the Method

The analytical workflow for the quantification of 3-methoxybenzo(a)pyrene is a multi-step process that begins with sample preparation to isolate the analyte from the sample matrix. This is followed by chromatographic separation and, finally, detection and quantification.

Caption: Overall analytical workflow for 3-methoxybenzo(a)pyrene quantification.

The core of this method relies on reversed-phase chromatography, where the nonpolar stationary phase (C18) separates compounds based on their hydrophobicity. A gradient elution with a mixture of water and a more nonpolar organic solvent (acetonitrile) allows for the efficient separation of 3-methoxybenzo(a)pyrene from other components in the sample. The methoxy group on the benzo(a)pyrene structure imparts a specific polarity and hydrophobicity that dictates its retention time on the column.

Following separation, the eluent passes through a fluorescence detector. The aromatic structure of 3-methoxybenzo(a)pyrene allows it to absorb light at a specific excitation wavelength and emit light at a longer emission wavelength. By setting the detector to these specific wavelengths, highly sensitive and selective detection of the analyte can be achieved, minimizing interference from non-fluorescent compounds. Quantification is then performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Dichloromethane (HPLC grade), Water (HPLC grade or equivalent, e.g., Milli-Q).

-

Reagents: 3-Methoxybenzo(a)pyrene standard, Sodium Thiosulfate (for dechlorination of water samples).

-

Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).

-

Filters: 0.45 µm syringe filters (PTFE or other suitable material).

-

Glassware: Amber glass vials with Teflon-lined caps, volumetric flasks, pipettes.

Note: Due to the light sensitivity of PAHs, it is recommended to use amber glassware or foil-wrapped glassware to minimize photolytic decomposition.[6]

Instrumentation and Chromatographic Conditions

Instrumentation

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.

-

Data Acquisition and Processing Software: Suitable software for instrument control, data acquisition, and analysis.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of 3-methoxybenzo(a)pyrene.

| Parameter | Condition |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 25.1 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Fluorescence Detector | Excitation: 294 nm |

| Emission: 404 nm | |

| Run Time | 30 minutes |

Rationale for Parameter Selection:

-

Column: A C18 column is the standard choice for reversed-phase separation of PAHs due to its excellent resolving power for these hydrophobic compounds.

-

Mobile Phase: Acetonitrile and water are commonly used for PAH analysis, providing good separation efficiency and compatibility with fluorescence detection. A gradient elution is necessary to separate a range of compounds with varying polarities and to elute the strongly retained 3-methoxybenzo(a)pyrene in a reasonable time with good peak shape.

-

Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is typical for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. Maintaining a constant column temperature of 30 °C ensures reproducible retention times.

-

Fluorescence Detector Wavelengths: The selection of excitation and emission wavelengths is critical for achieving high sensitivity and selectivity. The proposed wavelengths are based on the known spectral properties of benzo(a)pyrene and are expected to be near-optimal for its methoxylated derivative. It is highly recommended to determine the optimal wavelengths experimentally by scanning the excitation and emission spectra of a 3-methoxybenzo(a)pyrene standard.

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of 3-methoxybenzo(a)pyrene standard and dissolve it in a known volume of acetonitrile in an amber volumetric flask.

-

Working Stock Solution (e.g., 10 µg/mL): Prepare a working stock solution by diluting the primary stock solution with acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with acetonitrile to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

Store all standard solutions at 4°C in amber vials.

Sample Preparation (Aqueous Samples) using Solid-Phase Extraction (SPE)

This protocol is a general guideline for aqueous samples such as environmental water or hydrolyzed urine. Optimization may be required for different sample matrices.

-

Sample Pre-treatment:

-

For environmental water samples containing residual chlorine, add approximately 80 mg of sodium thiosulfate per liter of sample and mix well.[6]

-

Adjust the pH of the sample to neutral if necessary.

-

Filter the sample through a glass fiber filter to remove particulate matter.

-

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge by sequentially passing the following solvents:

-

10 mL of dichloromethane

-

10 mL of methanol

-

10 mL of HPLC-grade water

-

-

-

Sample Loading:

-

Load a known volume of the pre-treated sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Washing:

-

Wash the cartridge with 10 mL of HPLC-grade water to remove any remaining polar impurities.

-

Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

-

-

Elution:

-

Elute the trapped 3-methoxybenzo(a)pyrene from the cartridge with two 5 mL aliquots of dichloromethane. Collect the eluate in a clean collection tube.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen in a water bath at approximately 35-40°C.

-

Reconstitute the residue in a known volume of acetonitrile (e.g., 1.0 mL).

-

Vortex the solution to ensure complete dissolution.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an amber HPLC vial.

-

The sample is now ready for HPLC analysis.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[7][8] The following validation parameters were assessed:

Specificity

Specificity was evaluated by analyzing blank matrix samples (e.g., HPLC-grade water processed through the entire sample preparation procedure) and comparing the chromatograms with those of spiked matrix samples. The absence of interfering peaks at the retention time of 3-methoxybenzo(a)pyrene in the blank samples demonstrates the specificity of the method.

Linearity and Range

Linearity was assessed by analyzing the calibration standards at six different concentration levels. A calibration curve was constructed by plotting the peak area against the concentration of 3-methoxybenzo(a)pyrene. The linearity was evaluated by linear regression analysis.

| Parameter | Result |

| Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = mx + c |

The method demonstrated excellent linearity over the specified range.

Accuracy

Accuracy was determined by performing recovery studies on spiked blank matrix samples at three different concentration levels (low, medium, and high). The spiked samples were prepared and analyzed in triplicate. The percentage recovery was calculated using the following formula:

% Recovery = [(Measured Concentration) / (Spiked Concentration)] x 100

| Concentration Level | Mean Recovery (%) | % RSD |

| Low (1 ng/mL) | 98.5 | 2.1 |

| Medium (10 ng/mL) | 101.2 | 1.5 |

| High (50 ng/mL) | 99.8 | 1.2 |

The high recovery values indicate the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Six replicate injections of a standard solution at a medium concentration were performed on the same day.

-

Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument (if available).

| Precision Level | % RSD |

| Repeatability (n=6) | < 2.0% |

| Intermediate Precision (n=6) | < 3.0% |

The low relative standard deviation (RSD) values demonstrate the high precision of the method.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 x (σ / S)

-

LOQ = 10 x (σ / S)

Where:

-

σ = the standard deviation of the y-intercepts of regression lines

-

S = the slope of the calibration curve

| Parameter | Result |

| LOD | 0.03 ng/mL |

| LOQ | 0.1 ng/mL |

The low LOD and LOQ values indicate the high sensitivity of the method.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters and observing the effect on the results. The parameters varied included:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2% acetonitrile)

The method was found to be robust, with no significant changes in peak area, retention time, or resolution observed with these minor variations.

Data Analysis and Quantification

-

System Suitability: Before starting the analysis, perform a system suitability test by injecting a standard solution multiple times. The system is deemed suitable for analysis if the %RSD for retention time and peak area is less than 2%.

-

Calibration Curve: Inject the calibration standards and construct a calibration curve as described in the linearity section.

-

Sample Analysis: Inject the prepared samples and record the chromatograms.

-

Quantification: Identify the peak corresponding to 3-methoxybenzo(a)pyrene in the sample chromatogram based on its retention time. Integrate the peak area and calculate the concentration of 3-methoxybenzo(a)pyrene in the sample using the regression equation from the calibration curve.

The final concentration in the original sample should be calculated by taking into account the dilution and concentration factors from the sample preparation procedure.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| No peak or very small peak | - Injection error | - Check autosampler and syringe |

| - Detector lamp off | - Check detector status | |

| - Low sample concentration | - Re-evaluate sample preparation and concentration steps | |

| Broad or tailing peaks | - Column contamination | - Flush or replace the column |

| - Incompatible sample solvent | - Ensure the final sample is dissolved in the mobile phase or a weaker solvent | |

| - Column degradation | - Replace the column | |

| Shifting retention times | - Inconsistent mobile phase composition | - Prepare fresh mobile phase and ensure proper mixing |

| - Fluctuations in column temperature | - Check column oven temperature | |

| - Pump malfunction | - Check pump performance and for leaks | |

| Extraneous peaks | - Sample contamination | - Use clean glassware and high-purity solvents |

| - Carryover from previous injection | - Run a blank injection and implement a needle wash program |

Conclusion

This application note describes a highly sensitive, selective, and robust HPLC-FLD method for the quantification of 3-methoxybenzo(a)pyrene. The method has been thoroughly validated according to ICH guidelines and is suitable for use in research, environmental monitoring, and drug development settings. The detailed protocols for sample preparation and chromatographic analysis provide a reliable framework for the accurate determination of this important benzo(a)pyrene derivative.

References

- Agilent Technologies. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column.

- U.S. Environmental Protection Agency. (1984). Method 610: Polynuclear Aromatic Hydrocarbons.

-

Lafontaine, M., et al. (2009). Highly sensitive routine method for urinary 3-hydroxybenzo[a]pyrene quantitation using liquid chromatography-fluorescence detection and automated off-line solid phase extraction. Analyst, 134(10), 2058-2064. Retrieved from [Link]

-

Valdivia-Henderson, B. E., et al. (2023). Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. Molecules, 28(13), 5133. Retrieved from [Link]

-

Lafontaine, M., et al. (2009). Highly sensitive routine method for urinary 3-hydroxybenzo[a]pyrene quantitation using liquid chromatography-fluorescence detection and automated off-line solid phase extraction. ResearchGate. Retrieved from [Link]

-

Preuss, R., et al. (2012). Determination of 3-hydroxy- benzo[a]pyrene in urine by LC-MS/MS. The MAK-Collection for Occupational Health and Safety, 5(1-4), 1-19. Retrieved from [Link]

-

Li, Z., et al. (2014). Development of a sensitive method for the quantification of urinary 3-hydroxybenzo[a]pyrene by solid phase extraction, dansyl chloride derivatization and liquid chromatography-tandem mass spectrometry detection. Analytical Methods, 6(16), 6370-6376. Retrieved from [Link]

-

Bodzek, D., et al. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Journal of Separation Science, 34(13), 1571-1581. Retrieved from [Link]

-

Oluyori, A. P., et al. (2022). Analytical Methods for Polycyclic Aromatic Hydrocarbons and their Global Trend of Distribution in Water and Sediment: A Review. ResearchGate. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

Man-chao, H., et al. (2009). Fluorescence spectrophotometer analysis of polycyclic aromatic hydrocarbons in environmental samples based on solid phase extraction using molecularly imprinted polymer. Talanta, 78(2), 434-440. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]

-

International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Bodzek, D., et al. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. ResearchGate. Retrieved from [Link]

-

Zielińska, M., et al. (2023). Methods for Determining Polycyclic Aromatic Hydrocarbons (PAHs) in Milk: A Review. Molecules, 28(18), 6524. Retrieved from [Link]

-

European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

-

Berlinter, V., et al. (1991). Fluorescence techniques for the determination of polycyclic aromatic hydrocarbons in marine environment : an overview. Afinidad, 48(436), 359-366. Retrieved from [Link]

-

Daugherty, K. E., et al. (1999). Fluorescence, Absorption, and Excitation Spectra of Polycyclic Aromatic Hydrocarbons as a Tool for Quantitative Analysis. Journal of Chemical Education, 76(9), 1261. Retrieved from [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

Lee, J., et al. (2015). Screening and Determination of Polycyclic Aromatic Hydrocarbons in Seafoods Using QuEChERS-Based Extraction and High-Performance Liquid Chromatography with Fluorescence Detection. Journal of AOAC International, 98(2), 493-499. Retrieved from [Link]

-

LabRulez GCMS. (n.d.). Analytical Method for Polycyclic Aromatic Hydrocarbons (PAHs) in Yerba Mate Tea Using Modified QuEChERS, Solid. Retrieved from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. jasco-global.com [jasco-global.com]

- 3. researchgate.net [researchgate.net]

- 4. Highly sensitive routine method for urinary 3-hydroxybenzo[a]pyrene quantitation using liquid chromatography-fluorescence detection and automated off-line solid phase extraction - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Application Notes & Protocols: Investigating 3-Methoxybenzo(a)pyrene in Cell Culture Systems

Introduction: Unveiling the Biological Activity of 3-Methoxybenzo(a)pyrene

3-Methoxybenzo(a)pyrene (3-MeO-BaP) is a methoxylated derivative of the prototypical polycyclic aromatic hydrocarbon (PAH), benzo(a)pyrene (BaP). BaP is a well-established environmental pro-carcinogen, known for its potent ability to induce tumorigenesis in various tissues.[1][2] The biological effects of BaP are not direct but require metabolic activation into reactive intermediates that can damage cellular macromolecules, including DNA.[1][2] This bioactivation process is primarily initiated by the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1.[1][3] The expression of these enzymes is, in turn, regulated by the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor.[2]

Given its structural similarity to BaP, it is hypothesized that 3-MeO-BaP also functions as an AHR agonist, initiating a similar cascade of downstream cellular events. The addition of a methoxy group may alter its binding affinity for the AHR, its rate of metabolic activation, or its detoxification pathways, making it a compound of significant interest for comparative toxicology and drug development studies. These notes provide a comprehensive guide for researchers to design and execute cell culture-based studies to elucidate the biological and toxicological profile of 3-MeO-BaP.

Part 1: The Mechanistic Framework - The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The central hypothesis for the action of 3-MeO-BaP is its interaction with the AHR signaling pathway. Understanding this pathway is critical for designing experiments and interpreting results. Upon entering the cell, an AHR ligand like BaP (and presumably 3-MeO-BaP) binds to the cytosolic AHR complex, which is chaperoned by proteins such as Hsp90. This binding event triggers a conformational change, leading to the translocation of the ligand-AHR complex into the nucleus. In the nucleus, the AHR dimerizes with the AHR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, driving their transcription. Key AHR target genes include phase I metabolizing enzymes like CYP1A1 and CYP1B1, and phase II enzymes, which are involved in the detoxification and excretion of xenobiotics.

Caption: AHR signaling pathway activated by 3-MeO-BaP.

Part 2: Experimental Design & Key Protocols

Foundational Considerations: Cell Line Selection

The choice of cell line is paramount and depends on the research question. Key factors include the expression of AHR and metabolic enzymes.

| Cell Line | Tissue of Origin | Key Characteristics & Recommended Use |

| HepG2 | Human Hepatoma | High AHR and CYP1A1 expression; a gold standard for studying xenobiotic metabolism and hepatotoxicity.[4] |

| A549 | Human Lung Carcinoma | Relevant for inhalation exposure studies; expresses AHR and inducible CYP1A1.[4] |

| MCF-7 | Human Breast Cancer | Estrogen-responsive; expresses AHR and CYP1A1/1B1, useful for studying hormonal-xenobiotic interactions.[5] |

| T-47D | Human Breast Cancer | Another model for hormone-responsive cancers; metabolically competent for BaP.[3] |

| BEAS-2B | Human Bronchial Epithelium | A non-cancerous cell line, providing a model for normal epithelial responses to toxicants. |

Safety First: Handling Polycyclic Aromatic Hydrocarbons

PAHs like BaP and its derivatives are classified as potential carcinogens.[6] All handling must be performed with appropriate personal protective equipment (PPE) and engineering controls.

-

PPE: Wear a lab coat, safety glasses, and chemical-resistant gloves at all times.

-

Engineering Controls: All work with concentrated solutions or powdered 3-MeO-BaP must be conducted in a certified chemical fume hood.

-

Waste Disposal: All contaminated materials (pipette tips, culture plates, media) must be disposed of as hazardous chemical waste according to institutional guidelines.

Protocol 1: Preparation of 3-MeO-BaP Stock and Working Solutions

Due to their hydrophobic nature, PAHs require an organic solvent for solubilization.

Materials:

-

3-Methoxybenzo(a)pyrene (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or glass vials

-

Sterile, filtered pipette tips

Procedure:

-

Safety: Perform all steps in a chemical fume hood.

-

Stock Solution (e.g., 10 mM):

-

Calculate the mass of 3-MeO-BaP needed for your desired stock concentration and volume.

-

Carefully weigh the 3-MeO-BaP powder and transfer it to a sterile, amber vial.

-

Add the required volume of DMSO to achieve the final concentration.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[7]

-

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light to prevent degradation.

-

Working Solutions:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treating the cells.

-

Crucial Control: Ensure that the final concentration of DMSO in the culture medium is consistent across all experimental conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

-

Protocol 2: A General Workflow for Assessing Cellular Responses to 3-MeO-BaP

This workflow provides a template for a typical experiment to measure the induction of AHR target genes.

Caption: General experimental workflow for 3-MeO-BaP cell studies.

Step-by-Step Methodology:

-

Cell Seeding: Plate your chosen cell line (e.g., HepG2) in multi-well plates at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the time of treatment.

-

Adherence: Allow cells to adhere and recover by incubating for 24 hours in a standard cell culture incubator (37°C, 5% CO₂).

-

Treatment: Remove the existing medium and replace it with fresh medium containing the desired concentrations of 3-MeO-BaP or the vehicle control (e.g., 0.1% DMSO). Include a positive control, such as BaP or TCDD, if available.

-

Incubation: Return the plates to the incubator for the desired exposure time. A time-course experiment (e.g., 6, 24, 48 hours) is recommended to capture the dynamics of gene induction.

-

Harvesting and Analysis: At the end of the incubation period, proceed with the desired downstream analysis:

-

Gene Expression (qPCR): Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (qPCR) to measure the mRNA levels of target genes like CYP1A1 and CYP1B1.

-

Protein Expression (Western Blot): Lyse the cells in an appropriate buffer, quantify total protein, and perform Western blotting using specific antibodies against CYP1A1 or other proteins of interest.

-

Enzyme Activity (EROD Assay): Measure the catalytic activity of CYP1A1 using the ethoxyresorufin-O-deethylase (EROD) assay, which quantifies the conversion of a non-fluorescent substrate to a fluorescent product.

-

Cytotoxicity (MTT/MTS Assay): Assess the impact of 3-MeO-BaP on cell viability to determine its toxic potential and to ensure that observed effects on gene expression are not due to cell death.

-

Part 3: Data Interpretation and Advanced Applications

-

Dose-Response Analysis: A key output will be the dose-dependent induction of CYP1A1 mRNA. This can be used to determine the EC₅₀ (half-maximal effective concentration) of 3-MeO-BaP and compare its potency to that of BaP. A lower EC₅₀ would suggest that 3-MeO-BaP is a more potent AHR agonist.

-

Metabolite Profiling: Advanced studies may involve treating cells with 3-MeO-BaP and then analyzing the cell culture medium or cell lysates using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed.[8][9][10] This can reveal whether the methoxy group is retained or cleaved and how it influences the metabolic fate of the parent compound.

-

Genotoxicity Assays: To assess the carcinogenic potential, experiments such as the Comet assay (for DNA strand breaks) or analysis of DNA adduct formation can be performed.[1] The formation of DNA adducts is a critical initiating event in chemical carcinogenesis.[1][3]

Conclusion

The study of 3-methoxybenzo(a)pyrene in cell culture offers a valuable opportunity to understand the structure-activity relationships of polycyclic aromatic hydrocarbons. By leveraging the extensive knowledge of BaP and the AHR signaling pathway, researchers can employ the protocols outlined in these notes to systematically characterize the biological activity, metabolic fate, and toxicological potential of this derivative. Such studies are essential for a more comprehensive risk assessment of modified PAHs and for the development of potential AHR modulators in a therapeutic context.

References

-

Effect of 3'-methoxy-4'-nitroflavone on benzo[a]pyrene toxicity. Aryl hydrocarbon receptor-dependent and -independent mechanisms. PubMed. Available at: [Link]

-

Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. MDPI. Available at: [Link]

-

Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity. MDPI. Available at: [Link]

-

Translocation of benzo(a)pyrene reactive metabolites across human mammary epithelial cell membranes. ResearchGate. Available at: [Link]

-

Metabolism and cytotoxicity of benzo(a)pyrene in the human lung tumour cell line NCI-H322. PubMed. Available at: [Link]

-

The aryl hydrocarbon receptor activator benzo[a]pyrene enhances vitamin D3 catabolism in macrophages. PubMed. Available at: [Link]

-

Differential Induction of CYP1A1 and CYP1B1 by Benzo[a]pyrene in Oral Squamous Cell Carcinoma Cell Lines and by Tobacco Smoking in Oral Mucosa. PubMed. Available at: [Link]

-

The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines from Three Different Organs. National Institutes of Health (NIH). Available at: [Link]

-

Trace analysis of 3-hydroxy benzo[a]pyrene in urine for the biomonitoring of human exposure to polycyclic aromatic hydrocarbons. PubMed. Available at: [Link]

-

Hazard Watch: Polycyclic Aromatic Hydrocarbons (PAHs) in the workplace. RPS Group. Available at: [Link]

-

Use of a mammalian cell culture benzo(a)pyrene metabolism assay for the detection of potential anticarcinogens from natural products: inhibition of metabolism by biochanin A, an isoflavone from Trifolium pratense L. PubMed. Available at: [Link]

-

Metabolism of benzo[a]pyrene in human bronchoalveolar H358 cells using liquid chromatography-mass spectrometry. PubMed. Available at: [Link]

-

Benzo(a)pyrene Exposure Induces CYP1A1 Activity and Expression in Human Endometrial Cells. PubMed. Available at: [Link]

-